1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol is a complex organic compound characterized by a cyclobutanol framework with a 2-chlorophenylamino substituent. Its molecular formula is and it has a molecular weight of approximately 225.71 g/mol. This compound is of interest in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry and organic synthesis.
The compound is cataloged in several chemical databases, including BenchChem and PubChem, which provide detailed information about its structure, synthesis, and properties.
This compound falls under the category of secondary amines and alcohols, specifically featuring a chlorinated aromatic moiety. It is classified as a cyclobutanol derivative, which can influence its reactivity and biological activity.
The synthesis of 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol typically involves several steps:
The reaction conditions are crucial for optimizing yield and purity. The process may involve temperature control and the use of solvents that facilitate the reaction while minimizing side products. Purification techniques such as crystallization or distillation are employed to isolate the final product.
The molecular structure of 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol can be represented by its canonical SMILES notation: C1CC(C1)(CNCC2=CC=CC=C2Cl)O
. The InChI key for this compound is MLAXKGMPBPKFOP-UHFFFAOYSA-N
, which provides a unique identifier for database searches.
InChI=1S/C12H16ClNO/c13-11-5-2-1-4-10(11)8-14-9-12(15)6-3-7-12/h1-2,4-5,14-15H,3,6-9H2
The compound can participate in various chemical reactions due to the functional groups present:
The specific conditions for these reactions depend on the desired product and may involve catalysts or specific reagents to promote reactivity.
The mechanism of action for this compound in biological systems is not extensively documented but can be inferred from its structural features. The presence of the amino group suggests potential interactions with biological receptors or enzymes, possibly influencing neurotransmitter pathways or other biochemical processes.
Further studies would be necessary to elucidate the precise mechanisms through which this compound exerts its effects, particularly in pharmacological contexts.
The physical properties of 1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol include:
Key chemical properties include:
This compound has potential applications in several scientific areas:
CAS No.: 20298-86-6
CAS No.: 13465-08-2
CAS No.: 98569-64-3
CAS No.: